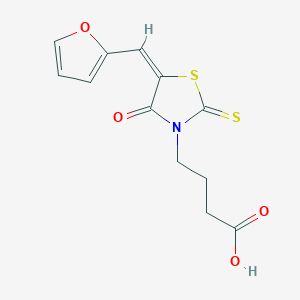

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

CAS No.:

Cat. No.: VC14526460

Molecular Formula: C12H11NO4S2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO4S2 |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

| Standard InChI | InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+ |

| Standard InChI Key | GVNQGVLYSOUCNH-VQHVLOKHSA-N |

| Isomeric SMILES | C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |

| Canonical SMILES | C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |

Introduction

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the thiazolidinone class, characterized by its unique structural features and potential biological activities. This compound integrates a thiazolidinone ring, a furan moiety, and a butanoic acid side chain, making it of particular interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

-

Formation of Thiazolidinone Ring: This can be achieved through the reaction of appropriate thioketones with amino acids or derivatives.

-

Introduction of Furan Moiety: The furan group can be incorporated via condensation reactions, often using furan derivatives.

-

Final Functionalization: The butanoic acid group is introduced through acylation reactions with suitable acylating agents.

Biological Activity

Research indicates that compounds within this class exhibit various biological activities, including:

-

Antimicrobial Properties: Studies have shown that thiazolidinones possess significant antimicrobial activity against various pathogens.

-

Anti-inflammatory Effects: The compound may inhibit certain pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.

Research Findings

Recent studies have focused on the pharmacological potential of thiazolidinones, including:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth in vitro. |

| Anti-inflammatory Activity | Reduction in inflammatory markers in animal models. |

| Mechanism of Action | Potential interaction with specific enzymes involved in metabolic pathways. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume